Cellular Potency for Aβ Reduction: ARN2966 vs. γ-Secretase Inhibitor Semagacestat
In APP751SW transfected CHO cells, ARN2966 demonstrated a minimum effective concentration of ≤0.5 μM for inhibiting Aβx-40 production [1]. In contrast, the γ-secretase inhibitor Semagacestat requires an IC50 of 10.9 nM in a cell-free assay to inhibit Aβ42 production . While Semagacestat is more potent in a cell-free system, its clinical development was halted due to mechanism-based toxicity, a limitation that ARN2966's distinct mechanism was designed to avoid. The comparison highlights a trade-off between high potency and a more favorable safety profile.
| Evidence Dimension | Cellular Potency for Aβ Reduction |
|---|---|
| Target Compound Data | Minimum effective concentration ≤0.5 μM (Aβx-40) |
| Comparator Or Baseline | Semagacestat IC50 = 10.9 nM (Aβ42) |
| Quantified Difference | N/A - different assays and mechanisms |
| Conditions | Target: APP751SW CHO cells; Comparator: Cell-free assay |
Why This Matters
This comparison illustrates the fundamental difference in approach: ARN2966 offers a cellularly active, post-transcriptional mechanism distinct from direct enzyme inhibition, which has been linked to clinical failure.
- [1] Asuni, A. A., et al. (2014). Modulation of amyloid precursor protein expression reduces β-amyloid deposition in a mouse model. Annals of Neurology, 75(5), 684-699. View Source
